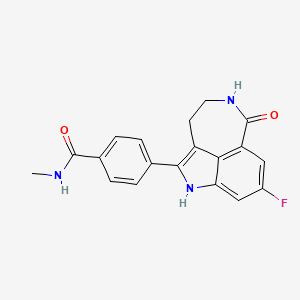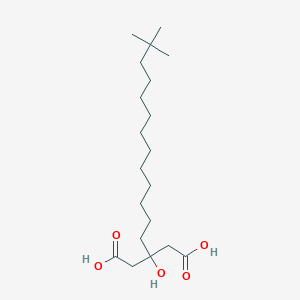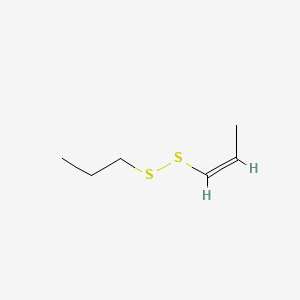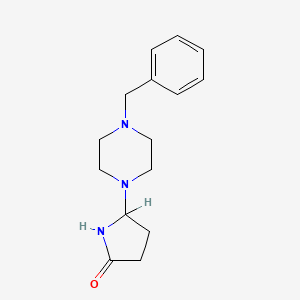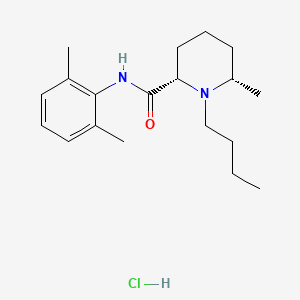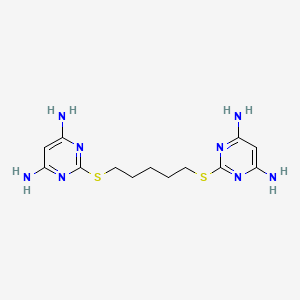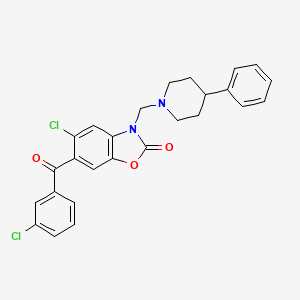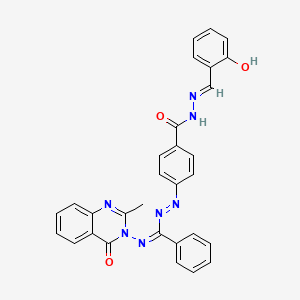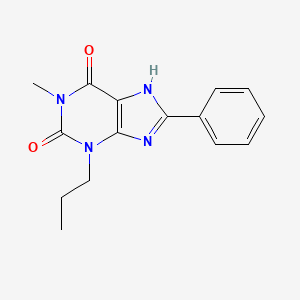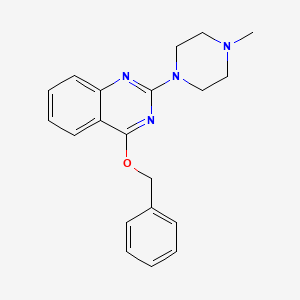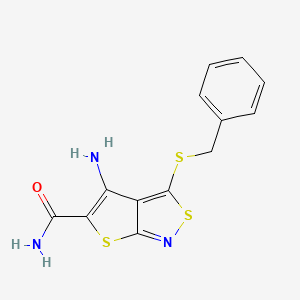![molecular formula C23H16N6 B12736606 3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene CAS No. 133118-28-2](/img/structure/B12736606.png)
3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11-Diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene is a complex organic compound known for its unique structure and properties. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of multiple nitrogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene involves several steps, starting with the preparation of the core structure followed by the introduction of phenyl groups. The synthetic route typically includes cyclization reactions, which are facilitated by specific catalysts and reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of nitrogen atoms allows for oxidation reactions, which can lead to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines, enhancing the compound’s reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,11-Diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The nitrogen atoms in its structure can form coordination complexes with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with multiple nitrogen atoms, such as:
3,6-Diphenyl-1,2,4,5-tetrazine: Known for its electron-deficient nature and participation in cycloaddition reactions.
1,2,4,5-Tetrazine, 3,6-diphenyl-: Another compound with similar structural features and reactivity.
2- (4,6-Diphenyl-1,3,5-triazin-2-yl)-5- (hexyl)oxy]-phenol: Used as a UV light absorber and stabilizer.
The uniqueness of 3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[114002,6
Properties
CAS No. |
133118-28-2 |
|---|---|
Molecular Formula |
C23H16N6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene |
InChI |
InChI=1S/C23H16N6/c1-3-9-16(10-4-1)22-26-24-20-15-21-25-27-23(17-11-5-2-6-12-17)29(21)19-14-8-7-13-18(19)28(20)22/h1-14H,15H2 |
InChI Key |
JPLGNGRTRPBDFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NN=C(N2C3=CC=CC=C3N4C1=NN=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


